

Di-tert-butylchlorophosphine: A Technical Guide for Researchers

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Compound of Interest

Compound Name: *Di-tert-butylchlorophosphine*

Cat. No.: *B1329828*

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CAS Number: 13716-10-4

Di-tert-butylchlorophosphine, a sterically hindered organophosphorus compound, is a versatile reagent and ligand in organic synthesis. Its bulky tert-butyl groups impart unique steric and electronic properties, making it a valuable tool in modern catalysis, particularly in cross-coupling reactions. This technical guide provides an in-depth overview of its properties, synthesis, and applications for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

Di-tert-butylchlorophosphine is a colorless to light yellow liquid that is sensitive to air and moisture.^{[1][2]} It is miscible with solvents like tetrahydrofuran.^{[1][3]} A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **Di-tert-butylchlorophosphine**

Property	Value	Reference(s)
CAS Number	13716-10-4	[2]
Molecular Formula	C ₈ H ₁₈ ClP	[1][2]
Molecular Weight	180.66 g/mol	[4]
Appearance	Colorless to light yellow liquid	[1]
Melting Point	2-3 °C	[1][3]
Boiling Point	191.6 °C at 760 mmHg; 48 °C at 3 mmHg	[1][5]
Density	0.951 g/mL at 25 °C	[1][5]
Refractive Index (n _{20/D})	1.482	[1][5]
Flash Point	61.1 °C (142 °F)	[1][4]
Solubility	Miscible with tetrahydrofuran	[1][3]
Sensitivity	Air and moisture sensitive	[1][3]

Reactivity and Stability

Di-tert-butylchlorophosphine is a reactive compound, primarily due to the phosphorus-chlorine bond. It is sensitive to air and moisture and should be handled under an inert atmosphere (e.g., nitrogen or argon). [1][3] Contact with water can lead to the liberation of toxic gas.

Its reactivity is characterized by:

- **Nucleophilic Substitution:** The chlorine atom can be readily displaced by a variety of nucleophiles, making it a useful precursor for the synthesis of other phosphine derivatives.
- **Ligand Formation:** The lone pair of electrons on the phosphorus atom allows it to act as a ligand, coordinating to transition metals to form catalysts. The bulky tert-butyl groups create a sterically demanding environment around the metal center, which can influence the selectivity and efficiency of catalytic reactions.

Synthesis of Di-tert-butylchlorophosphine

A common laboratory-scale synthesis of **di-tert-butylchlorophosphine** involves the reaction of di-tert-butylphosphine with a chlorinating agent. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis from Di-tert-butylphosphine

This procedure outlines the synthesis of **di-tert-butylchlorophosphine** from di-tert-butylphosphine and octyl trichloroacetate.

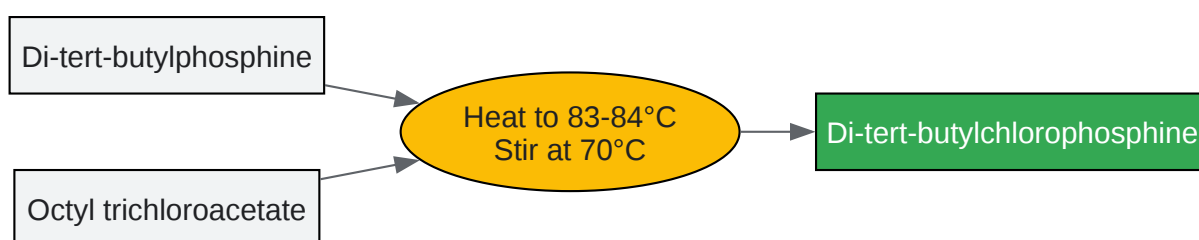
Materials:

- Di-tert-butylphosphine (13.5 g, 92 mmol)
- Octyl trichloroacetate (25.4 g, 92 mmol)
- Three-necked round-bottomed flask
- Thermometer
- Addition funnel
- Condenser
- Nitrogen source
- Short path distillation head

Procedure:

- Charge a three-necked round-bottomed flask equipped with a thermometer, addition funnel, and condenser with di-tert-butylphosphine (13.5 g, 92 mmol) under a nitrogen atmosphere.
- Heat the flask to 83-84 °C.
- Slowly add octyl trichloroacetate (25.4 g, 92 mmol) dropwise over a period of 20 minutes.

- After the addition is complete, continue stirring the reaction mixture at 70 °C for an additional 20 minutes. The reaction progress can be monitored by GC analysis to check for unreacted di-tert-butylphosphine.
- Remove the addition funnel and equip the flask with a short path distillation head.
- Distill the product under reduced pressure. Collect the fraction boiling at 48-52 °C / 3.2 mbar. This should yield **di-tert-butylchlorophosphine** as a clear, colorless liquid (yield: ~13 g, 78.2%). The purity of the product can be confirmed by GC-FID.[1]



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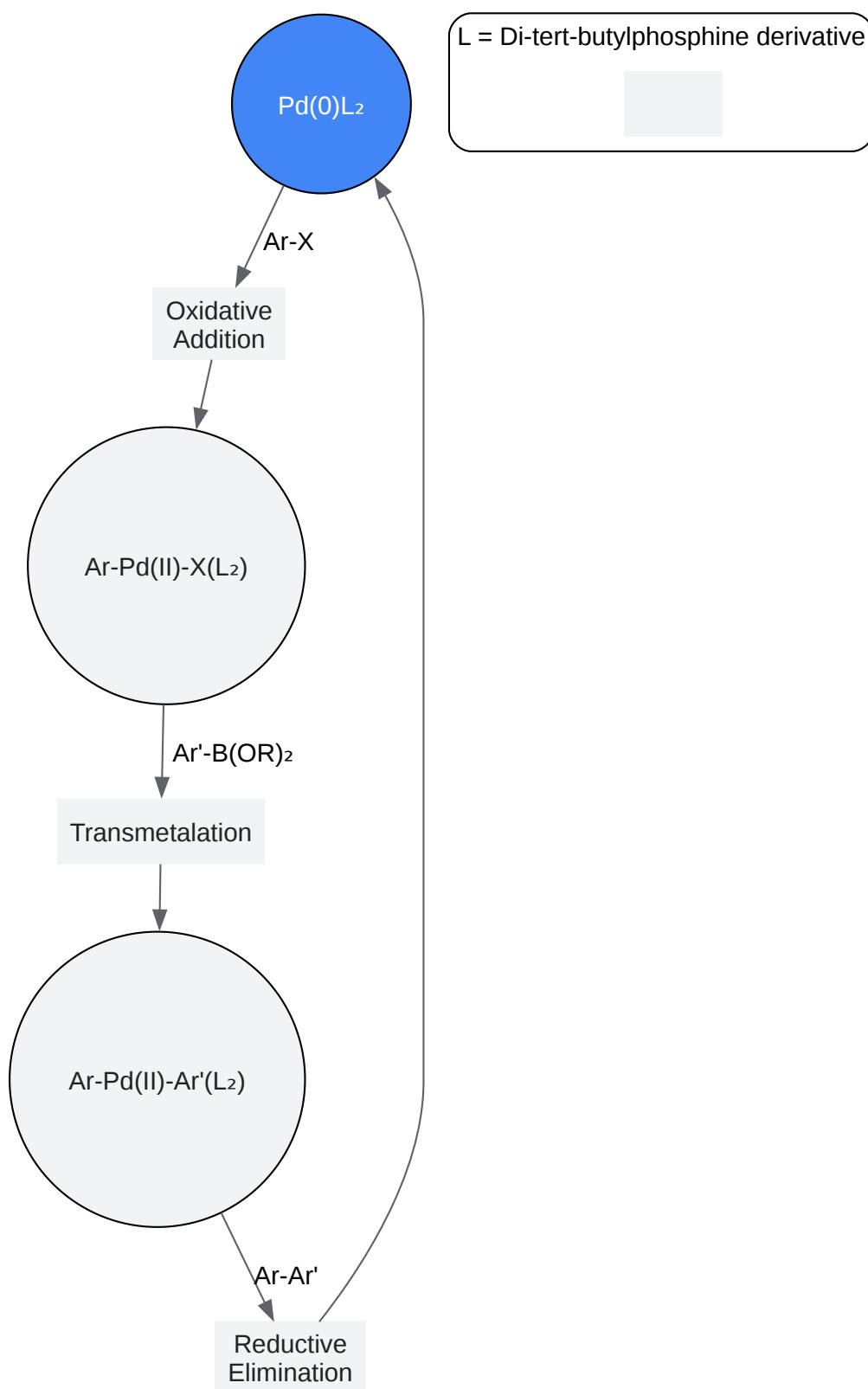
Synthesis of **Di-tert-butylchlorophosphine**.

Applications in Catalysis

Di-tert-butylchlorophosphine is primarily used as a ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[6] Its steric bulk is crucial for promoting the reductive elimination step and stabilizing the active catalytic species.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. **Di-tert-butylchlorophosphine**, in combination with a palladium source (e.g., palladium(II) acetate), forms a highly active catalyst for the coupling of arylboronic acids with aryl bromides and chlorides.[3]

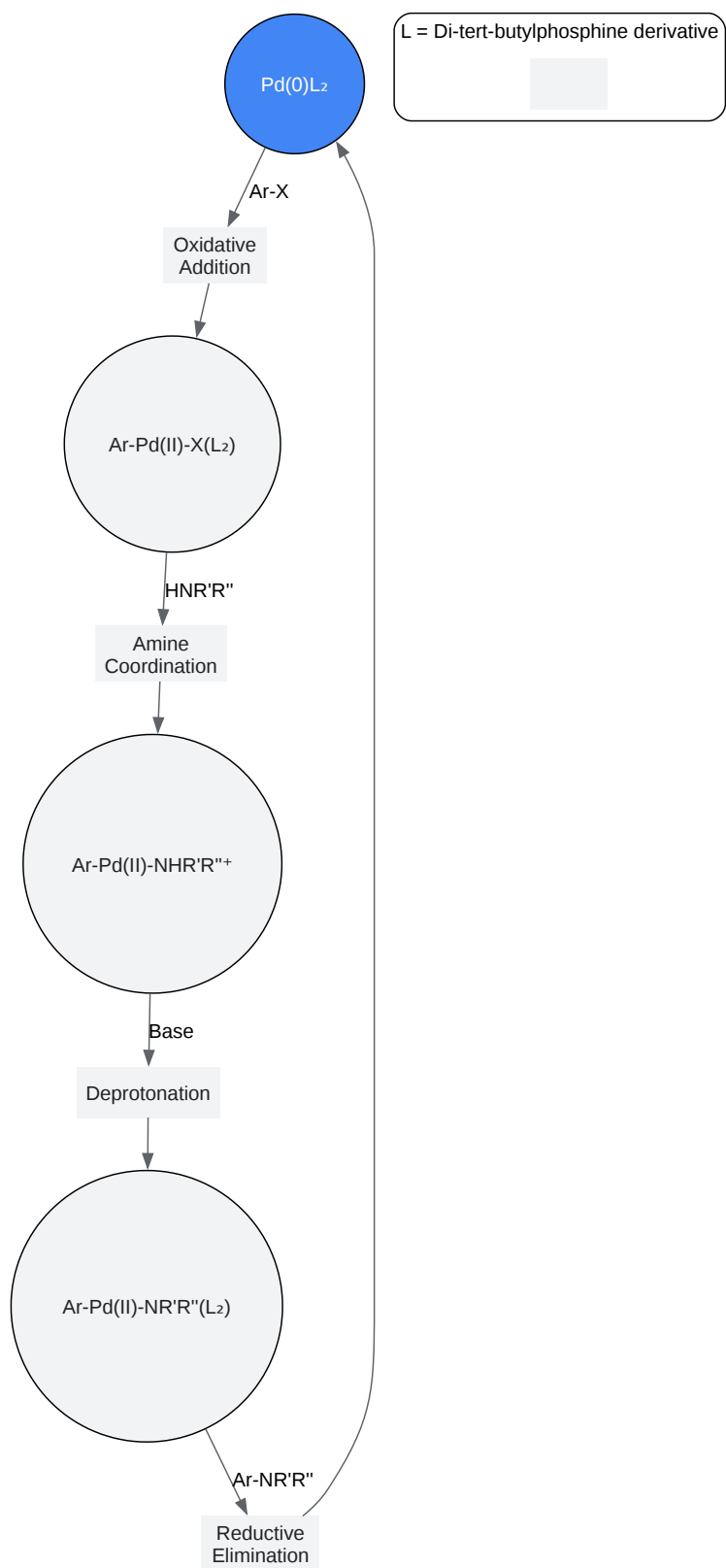


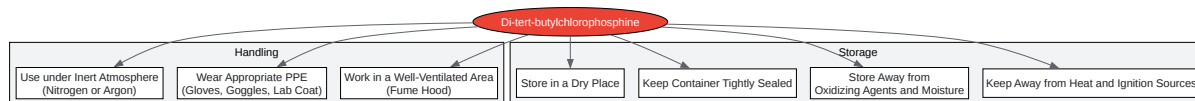
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Generalized Suzuki-Miyaura catalytic cycle.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. Palladium catalysts bearing **di-tert-butylchlorophosphine**-derived ligands are effective for the coupling of aryl halides with a wide range of amines.





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